Difenpiramide

Catalog No.
S526059
CAS No.
51484-40-3
M.F
C19H16N2O
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Difenpiramide

CAS Number

51484-40-3

Product Name

Difenpiramide

IUPAC Name

2-(4-phenylphenyl)-N-pyridin-2-ylacetamide

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C19H16N2O/c22-19(21-18-8-4-5-13-20-18)14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-13H,14H2,(H,20,21,22)

InChI Key

PWHROYKAGRUWDQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3

Solubility

12 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

alpha-pyridylbiphenylacetamide, difenamide, Difenax, difenpiramide, difenpiramide maleate, difenpiramide monohydrochloride, difenpiramide sulfate, diphenpyramide

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3

Description

The exact mass of the compound Difenpiramide is 288.1263 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 305337. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides - Supplementary Records. It belongs to the ontological category of pyridines in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Difenpiramide is a non-steroidal anti-inflammatory compound characterized by the chemical formula C19H16N2O and a molar mass of approximately 288.35 g/mol. It is classified as a monocarboxylic acid amide, formed through the formal condensation of the carboxy group from biphenyl-4-ylacetic acid with an amino group. This compound is notable for its unique structure, which lacks free ionizable or particularly reactive groups, distinguishing it from conventional anti-inflammatory agents .

The exact mechanism of action of difenpiramide is not fully understood. Like other NSAIDs, it is believed to work by inhibiting the enzyme cyclooxygenase (COX), which is involved in the production of inflammatory mediators called prostaglandins []. However, difenpiramide might have additional mechanisms due to the presence of the 2-aminopyridine group, which requires further investigation [].

Difenpiramide can cause side effects similar to other NSAIDs, including gastrointestinal irritation, ulcers, and kidney problems []. It may also increase the risk of bleeding due to its antiplatelet aggregation activity []. Due to these safety concerns, difenpiramide has been largely replaced by safer and more effective NSAIDs.

Antispasmodic Effects:

Difenpiramide has been investigated for its potential to relax smooth muscles, which could be beneficial in treating conditions like irritable bowel syndrome and stomach cramps. Some studies have shown that it may be effective in reducing spasms in isolated tissues, but further research is needed to determine its efficacy and safety in humans [].

Antisecretory Properties:

Difenpiramide may also have antisecretory properties, meaning it could potentially reduce the production of gastric acid. This could be helpful in treating ulcers or peptic ulcer disease. However, research on this specific application is limited, and more studies are needed to confirm these effects [].

Antiemetic Activity:

Some studies have explored the possibility of Difenpiramide acting as an antiemetic, meaning it could help prevent nausea and vomiting. The mechanism behind this potential effect is not fully understood, and further research is needed to determine its effectiveness in this area [].

Typical for amides, including hydrolysis under acidic or basic conditions, which can yield the corresponding carboxylic acid and amine. Its reactivity profile is characterized by stability under physiological conditions, making it less prone to rapid degradation. The compound primarily functions through inhibition of inflammatory pathways rather than engaging in direct chemical transformations that alter its structure significantly .

Difenpiramide exhibits significant biological activity as a non-steroidal anti-inflammatory agent. It primarily works by inhibiting the synthesis of inflammatory prostaglandins, thereby reducing inflammation and pain. Unlike some other anti-inflammatory drugs, it does not affect platelet aggregation, making it a safer option for patients at risk of bleeding disorders . Its mechanism of action involves antagonizing mediators of inflammation without exhibiting the side effects commonly associated with steroidal treatments .

The synthesis of Difenpiramide typically involves the following steps:

  • Condensation Reaction: The initial step involves the condensation of biphenyl-4-ylacetic acid with an appropriate amine.
  • Purification: The crude product is purified through recrystallization or chromatography to obtain Difenpiramide in its pure form.
  • Characterization: The final product is characterized using techniques such as Nuclear Magnetic Resonance spectroscopy and Mass Spectrometry to confirm its structure and purity .

Difenpiramide is primarily used in medical applications as an anti-inflammatory drug. Its effectiveness in managing pain and inflammation makes it suitable for treating conditions such as arthritis and other inflammatory disorders. Additionally, due to its unique mechanism of action, it is being explored for potential use in various therapeutic areas beyond traditional anti-inflammatories .

Research indicates that Difenpiramide may interact with other medications, particularly acetylsalicylic acid (commonly known as aspirin). Such combinations can increase the risk or severity of adverse effects, highlighting the importance of monitoring patient medication regimens when prescribing Difenpiramide . Further studies are warranted to explore its interactions with other non-steroidal anti-inflammatory drugs and potential synergistic effects.

Difenpiramide shares similarities with several other non-steroidal anti-inflammatory compounds. Below is a comparison highlighting its uniqueness:

Compound NameChemical FormulaMechanism of ActionUnique Features
DifenpiramideC19H16N2OInhibits prostaglandin synthesisDoes not affect platelet aggregation
IbuprofenC13H18O2Non-selective COX inhibitorCommonly used over-the-counter
NaproxenC14H14O3Non-selective COX inhibitorLonger half-life than Ibuprofen
DiclofenacC14H11Cl2NNaO2Selective COX-2 inhibitorAssociated with cardiovascular risks

Difenpiramide's unique profile lies in its selective inhibition of inflammatory pathways without impacting platelet function, setting it apart from traditional non-steroidal anti-inflammatory drugs that often have broader systemic effects .

Molecular Formula and Structural Features

Difenpiramide is a monocarboxylic acid amide with the molecular formula C₁₉H₁₆N₂O and a molecular weight of 288.34 g/mol. Its structure comprises:

  • Biphenyl core: A 4-phenyl substituted biphenyl group.
  • Pyridine moiety: An N-pyridin-2-yl acetamide substituent attached to the biphenyl at the 4-position.

The compound is achiral, with no stereocenters or geometric isomerism.

PropertyValueSource
Molecular FormulaC₁₉H₁₆N₂O
Molecular Weight288.34 g/mol
SMILES NotationC1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NC3=CC=CC=N3
InChIKeyPWHROYKAGRUWDQ-UHFFFAOYSA-N

Nomenclature and Synonyms

  • IUPAC Name: 2-(4-Phenylphenyl)-N-pyridin-2-ylacetamide.
  • Trade Names: Difenax, Z-876.
  • Alternative Names: Diphenpyramide, 2-Biphenylyl-N-pyridylacetamide.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.126263138 g/mol

Monoisotopic Mass

288.126263138 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Q6U5F6E1QL

MeSH Pharmacological Classification

Anti-Inflammatory Agents, Non-Steroidal

ATC Code

M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AB - Acetic acid derivatives and related substances
M01AB12 - Difenpiramide

Other CAS

51484-40-3

Wikipedia

Difenpiramide

Dates

Modify: 2023-08-15

[The use of difenpiramide in local or circumscribed inflammation in obstetrics and gynecology]

I Signorelli, G Garbarino
PMID: 7249571   DOI:

Abstract




[Vertigo in vertebrobasilar insufficiency: experience with combined physical and pharmacological therapy]

P Rainaldi, G Santoprete
PMID: 7285539   DOI:

Abstract




[Evaluation of the therapeutic activity and tolerability of difenpiramide in otorhinolaryngology]

F Lunghi, M Blasi, P Frasson, M Lunghi, P Giusti
PMID: 7160146   DOI:

Abstract




Discovery of selective RIO2 kinase small molecule ligand

Thibault Varin, Alexander G Godfrey, Thierry Masquelin, Christos A Nicolaou, David A Evans, Michal Vieth
PMID: 25891899   DOI: 10.1016/j.bbapap.2015.04.006

Abstract

We report the discovery and initial optimization of diphenpyramide and several of its analogs as hRIO2 kinase ligands. One of these analogs is the most selective hRIO2 ligand reported to date. Diphenpyramide is a Cyclooxygenase 1 and 2 inhibitor that was used as an anti-inflammatory agent. The RIO2 kinase affinity of diphenpyramide was discovered by serendipity while profiling of 13 marketed drugs on a large 456 kinase assay panel. The inhibition values also suggested a relative selectivity of diphenpyramide for RIO2 against the other kinases in the panel. Subsequently three available and eight newly synthesized analogs were assayed, one of which showed a 10 fold increased hRIO2 binding affinity. Additionally, this compound shows significantly better selectivity over assayed kinases, when compared to currently known RIO2 inhibitors. As RIO2 is involved in the biosynthesis of the ribosome and cell cycle regulation, our selective ligand may be useful for the delineation of the biological role of this kinase. This article is part of a Special Issue entitled: Inhibitors of Protein Kinases.


[Clinical aspects and microcirculation findings in the treatment of arthrotic arthropathies with difenpiramide]

P Lorenzini
PMID: 7312201   DOI:

Abstract




[Gastric tolerance of diphenpyramide after long-term treatment. Evaluation of the electric potential difference in the stomach]

C Cortini, M Campieri, C Brignola, G Bazzocchi, P Squillantini
PMID: 7160144   DOI:

Abstract




[Clinical study of difenpiramide in the treatment of degenerative and inflammatory arthropathies]

L Dovigo, G Tartarini, G P Cavalieri, P Mazzi, G P Cavilieri, D Belluzzi, G Corazza
PMID: 7094545   DOI:

Abstract




[A clinical study on the analgesic effectiveness of diphenpyramide in patients with orofacial pain following oral surgery]

D K Lee, J S Shin
PMID: 3507461   DOI:

Abstract




Physicochemical profile of a new antiinflammatory drug: difenpiramide

A Trebbi, G Filippi
PMID: 552255   DOI:

Abstract




Diphenpyramide: a review of its pharmacology and anti-inflammatory effects

O B Jochems, J M Janbroers
PMID: 3515370   DOI:

Abstract

Diphenpyramide is a non-steroidal anti-inflammatory compound which has no free ionizable or particularly reactive groups, in contrast to conventional non-steroidal anti-inflammatory agents. In animal tests, diphenpyramide showed anti-inflammatory action as powerful as that of indomethacin or phenylbutazone, with major peripheral analgesic, antipyretic and uricosuric properties. The therapeutic index was more favourable than that of the reference compounds. Diphenpyramide inhibits the synthesis of inflammatory prostaglandins and antagonizes the mediators of inflammation, but does not affect platelet aggregation or blood clotting. The major biotransformation products are biphenylacetate (BPA), which is pharmacologically active, p-hydroxy-biphenylacetate (p-HBPA) and alpha-aminopyridine (AP). The first is metabolized to p-HBPA which is excreted in the urine. The serum levels of the parent drug and BPA do not result in particularly elevated peaks. Elimination occurs mostly through the faeces. The anti-inflammatory action of diphenpyramide has been extensively proven in clinical trials in which patients with various inflammatory conditions, mainly of a musculoskeletal nature, were treated. The overall therapeutic efficacy was over 80% with a high proportion in osteoarthritis. In double-blind studies, the efficacy of diphenpyramide was significantly better than that of acetylsalicylic acid or indomethacin in osteoarthritis, and comparable with that of naproxen. The preferred dose of diphenpyramide in adults was 1000 mg/day in 2 divided doses for a period of about 30 days. The effective and safe dose in children was 13 to 33 mg/day. Side-effects were seldom reported (2.5%), were mild and transient and mainly of a gastro-intestinal nature. Specific tests on possible drug influence on the gastric mucosa showed diphenpyramide to be 'gastrosafe' both on short-term, high-dose as well as on long-term standard treatments. Biopsy and endoscopy of the mucosa failed to indicate any impairment; occult blood in stools could not be detected. Diphenpyramide seems, therefore, to be an anti-inflammatory drug that combines efficacy and tolerance in the treatment of a wide variety of inflammatory musculoskeletal disorders of primary of secondary nature, as well as the associated pain. Clinical observations also suggest that diphenpyramide could safely be administered to susceptible patients, such as children and infants or elderly, in need of effective anti-inflammatory treatment.


Explore Compound Types